5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one
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Description
The compound “5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one” is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings, which are common in many bioactive molecules . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot, three-component reaction involving 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil . This reaction is catalyzed by L-proline and takes place in acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Pyrimidine Linked Heterocyclics
Research focused on synthesizing pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiation, highlighting their potential insecticidal and antibacterial applications. This synthesis pathway indicates the versatility of pyrimidine derivatives in creating biologically active molecules (Deohate & Palaspagar, 2020).
Antimicrobial Applications
Another study synthesized pyrimidinones and oxazinones fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine. These compounds displayed significant antibacterial and antifungal activities, showcasing the potential of pyrimidine derivatives in antimicrobial research (Hossan et al., 2012).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, further exemplifying the application of pyrimidine derivatives in the development of therapeutic agents (Rahmouni et al., 2016).
Supramolecular Chemistry
The study of hydrogen-bonded structures of pyrimidine derivatives provides insights into the supramolecular assembly of these compounds, which is crucial for understanding their biological interactions and material science applications (Trilleras et al., 2008).
Nonlinear Optical Materials
Optical Properties Exploration
Pyrimidine derivatives have been explored for their nonlinear optical properties, highlighting their potential in optoelectronic and photonic applications. This research underscores the significance of pyrimidine structures in developing new materials for technological advancements (Hussain et al., 2020).
properties
IUPAC Name |
3-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-11(2)17-9-19(15(10)21)8-14(20)18-6-12-4-3-5-16-13(12)7-18/h3-5,9H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJVMYGWRNACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC3=C(C2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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